2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate
Brand Name:
Vulcanchem
CAS No.:
125722-33-0
VCID:
VC21215110
InChI:
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+
SMILES:
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2
Molecular Formula:
C18H17O4S-
Molecular Weight:
330.4 g/mol
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate
CAS No.: 125722-33-0
Cat. No.: VC21215110
Molecular Formula: C18H17O4S-
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125722-33-0 |
|---|---|
| Molecular Formula | C18H17O4S- |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 4-[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenoxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+ |
| Standard InChI Key | OIDYLVFJAIPWBI-UHFFFAOYSA-M |
| Isomeric SMILES | CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)/C=C/C2=CC=CS2 |
| SMILES | CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
| Canonical SMILES | CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator